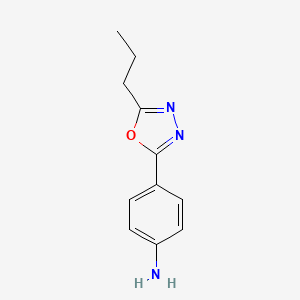

4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

描述

Historical Context and Discovery

The discovery and development of this compound can be traced to the broader historical context of oxadiazole chemistry, which began with the fundamental work on heterocyclic compounds in the early 20th century. The 1,3,4-oxadiazole core structure itself was first systematically investigated as researchers sought to understand the properties and synthetic accessibility of five-membered heterocycles containing both nitrogen and oxygen atoms. The specific propyl-substituted variant represented by this compound emerged from systematic structure-activity relationship studies aimed at optimizing the pharmacological properties of oxadiazole derivatives.

Historical precedent for the synthesis of related compounds can be found in early patent literature, where researchers explored various methods for preparing amino-substituted oxadiazoles. The development of reliable synthetic routes to 5-amino-1,2,4-oxadiazoles, as documented in patents from the 1940s, laid the groundwork for the eventual synthesis of more complex derivatives like this compound. These early investigations established the fundamental chemistry that would later enable the preparation of regioisomeric 1,3,4-oxadiazole variants.

The specific synthesis of this compound involves a sophisticated reduction approach starting from the corresponding nitro compound. The synthetic methodology employs 3-propyl-5-(4'-nitrophenyl)-1,3,4-oxadiazole as a precursor, which is subsequently reduced using sodium sulfide nonahydrate in a mixture of 1,4-dioxane and water. This reduction strategy represents a significant advancement in the field, as it provides access to the amino functionality while preserving the integrity of the oxadiazole ring system.

The development of this compound reflects the evolution of heterocyclic chemistry from simple ring formations to complex, functionally diverse molecules with potential therapeutic applications. The historical trajectory shows a progression from basic synthetic methodology development to sophisticated structure-based design approaches that consider both chemical accessibility and biological relevance.

Position in the Oxadiazole Compound Classification

This compound occupies a specific position within the broader classification of oxadiazole compounds, which encompasses four distinct structural isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. The compound belongs to the 1,3,4-oxadiazole subfamily, characterized by the arrangement of nitrogen atoms at positions 1, 3, and 4 of the five-membered ring, with oxygen occupying position 2. This particular isomeric form is distinguished from its counterparts by unique electronic properties and reactivity patterns that influence both its synthetic accessibility and biological activity profile.

Within the 1,3,4-oxadiazole classification, the compound represents a 2,5-disubstituted variant, where the propyl group occupies position 5 and the 4-aminophenyl group is attached at position 2. This substitution pattern is significant because it creates an asymmetric molecule with distinct electronic environments at each substitution site. The propyl group contributes lipophilic character to the molecule, while the aniline moiety provides polar functionality and potential for hydrogen bonding interactions.

Comparative analysis with related compounds in the oxadiazole family reveals important structural relationships. For example, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, which differs only in the alkyl chain length, demonstrates how subtle structural modifications can influence molecular properties. Similarly, compounds such as 4-(1,3,4-oxadiazol-2-yl)aniline, lacking the propyl substituent entirely, provide insight into the specific contribution of the alkyl chain to overall molecular behavior.

The classification system for oxadiazole compounds also considers functional group tolerance and synthetic accessibility. This compound exemplifies the compatibility of the oxadiazole ring with amino functionality, demonstrating that these heterocycles can accommodate electron-donating substituents without compromising structural integrity. This compatibility has important implications for medicinal chemistry applications, where amino groups often serve as sites for further functionalization or as pharmacophoric elements.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of modern heterocyclic design principles. The compound demonstrates the successful integration of multiple heteroatoms within a single molecular framework, showcasing the synthetic chemist's ability to construct complex architectures while maintaining chemical stability and functional group compatibility. This achievement represents a significant advancement in the field of heterocyclic chemistry, where the challenge lies in balancing structural complexity with synthetic accessibility.

From a theoretical perspective, the compound illustrates important concepts in heterocyclic aromatic chemistry, particularly the influence of heteroatoms on electronic distribution and molecular reactivity. The 1,3,4-oxadiazole ring system exhibits unique electronic properties due to the specific arrangement of nitrogen and oxygen atoms, which creates regions of varying electron density throughout the molecule. These electronic characteristics influence both the compound's chemical behavior and its potential interactions with biological targets.

The synthetic methodology employed for the preparation of this compound has contributed significantly to the advancement of heterocyclic synthetic chemistry. The reduction of nitro-substituted oxadiazoles using sodium sulfide nonahydrate represents a selective transformation that preserves the heterocyclic core while introducing amino functionality. This methodology has been subsequently adapted for the preparation of other oxadiazole derivatives, demonstrating the broader applicability of the synthetic approach.

The compound also serves as an important building block for the construction of more complex heterocyclic systems. The amino group provides a reactive handle for further functionalization, enabling the synthesis of amides, ureas, and other nitrogen-containing derivatives. This synthetic versatility has made this compound a valuable intermediate in the preparation of diverse compound libraries for biological screening.

The significance of this compound in heterocyclic chemistry is further underscored by its role in structure-activity relationship studies. Researchers have systematically explored modifications to both the propyl chain and the aniline moiety to understand how structural changes influence biological activity. These investigations have provided valuable insights into the molecular features responsible for bioactivity, contributing to the broader understanding of heterocyclic pharmacophores.

Research Evolution and Current Scientific Interest

The research evolution surrounding this compound reflects broader trends in medicinal chemistry and drug discovery, where heterocyclic compounds have gained prominence as privileged scaffolds for therapeutic development. Early research focused primarily on establishing reliable synthetic methodologies and characterizing the fundamental properties of the compound. This foundational work provided the necessary chemical understanding to support subsequent biological investigations and structure-activity relationship studies.

Contemporary research interest in this compound has been driven by the recognition of 1,3,4-oxadiazoles as bioisosteres for amides and esters, offering enhanced metabolic stability and improved pharmacokinetic properties. This understanding has positioned the compound as an attractive scaffold for drug discovery efforts targeting various therapeutic areas. Recent studies have demonstrated the potential of oxadiazole derivatives in treating vector-borne parasitic diseases, with some compounds showing broad-spectrum activity against multiple pathogenic organisms.

The current scientific landscape surrounding this compound is characterized by multidisciplinary approaches that integrate synthetic chemistry, computational modeling, and biological evaluation. Researchers are employing advanced techniques such as molecular docking studies to understand the interactions between oxadiazole derivatives and their biological targets. These computational approaches have revealed important insights into the binding modes and molecular recognition patterns that govern biological activity.

Recent developments in the field have also focused on exploring the anticancer potential of oxadiazole compounds, with several derivatives showing promising activity in cellular assays and animal models. The research has identified key structural features that contribute to antitumor activity, including the specific positioning of functional groups around the oxadiazole core. These findings have implications for the design of next-generation therapeutic agents based on the oxadiazole scaffold.

The evolution of research methodologies has also been notable, with increasing emphasis on understanding the molecular mechanisms underlying biological activity. Modern studies employ sophisticated analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to characterize compound structure and behavior. These analytical approaches have provided detailed insights into the molecular properties that influence biological activity.

Future research directions are likely to focus on optimizing the pharmacological properties of this compound through systematic structural modifications. Current investigations are exploring the effects of different alkyl chain lengths, alternative heterocyclic systems, and various substitution patterns on the aniline ring. These studies are generating valuable structure-activity relationship data that will inform the design of improved therapeutic agents.

The integration of artificial intelligence and machine learning approaches into oxadiazole research represents an emerging trend that promises to accelerate the discovery and optimization of bioactive compounds. These computational tools are being employed to predict molecular properties, identify promising structural modifications, and prioritize compounds for experimental evaluation. This technological advancement is expected to significantly enhance the efficiency of drug discovery efforts targeting the oxadiazole scaffold.

属性

IUPAC Name |

4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNOCQPUKRGLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257605 | |

| Record name | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227954-86-0 | |

| Record name | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors One common method includes the reaction of propylhydrazine with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized with an aromatic nitrile to yield the oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Types of Reactions:

Oxidation: The oxadiazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.

Reduction: Reduction of the oxadiazole ring can yield various derivatives with different electronic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitro-oxadiazole derivatives.

Reduction: Formation of amino-oxadiazole derivatives.

Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of functionalized derivatives.

科学研究应用

Medicinal Chemistry

The compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline demonstrate significant antibacterial effects against various pathogens. Its mechanism often involves interference with cellular processes critical for microbial survival .

| Activity Type | Target Pathogens/Cells | Mechanism |

|---|---|---|

| Antibacterial | Gram-positive/Gram-negative bacteria | Inhibition of enzyme activity |

| Antifungal | Fungal pathogens | Disruption of cell membrane integrity |

| Anticancer | MCF-7 cell lines | Induction of apoptosis |

Materials Science

The compound is utilized in the development of advanced materials:

- Polymer Synthesis: Its ability to form stable heterocyclic structures makes it suitable for creating novel polymers and nanomaterials.

| Application Type | Material Type | Properties |

|---|---|---|

| Conductive Polymers | Organic light-emitting diodes (OLEDs) | Enhanced electron transfer |

| Nanomaterials | Scintillators | Improved luminescent properties |

Agricultural Chemistry

Research indicates potential applications as a pesticide or herbicide:

- Biological Activity Against Pests: The compound's biological properties suggest effectiveness against certain agricultural pests and weeds .

| Application Type | Target Organisms | Mechanism |

|---|---|---|

| Pesticide | Insect pests | Disruption of metabolic pathways |

| Herbicide | Weeds | Inhibition of growth |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antibacterial activity of various oxadiazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an effective antimicrobial agent. -

Material Development:

Research on the incorporation of this compound in polymer matrices demonstrated enhanced thermal stability and conductivity compared to conventional materials. This study highlights its applicability in electronic devices and sensors.

作用机制

The mechanism of action of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with various molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. This compound has been shown to inhibit enzymes such as topoisomerase and kinases, leading to antiproliferative effects in cancer cells. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis.

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The substituent at the 5-position of the oxadiazole ring significantly influences physicochemical properties. Key analogues and their characteristics are summarized below:

Key Observations:

- Lipophilicity : The propyl group confers moderate lipophilicity, intermediate between the polar methylthio group and bulky aromatic substituents like 4-chlorophenyl. This may enhance membrane permeability compared to more polar analogues .

- Thermal Stability : Aromatic substituents (e.g., 4-chlorophenyl) increase melting points due to rigid π-π stacking, while alkyl chains (propyl) likely reduce crystallinity .

- Reactivity : Methylthio derivatives exhibit nucleophilic reactivity at the sulfur atom, enabling further functionalization (e.g., alkylation), whereas propyl and aryl groups are less reactive .

Antifungal and Antibacterial Activity

- LMM5 and LMM11: These oxadiazole derivatives with sulfamoylbenzamide substituents (e.g., 4-methoxyphenylmethyl) demonstrated potent antifungal activity against Candida albicans via thioredoxin reductase inhibition .

- Chlorophenyl Derivatives : 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline (C₁₄H₁₀ClN₃O) showed antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing chlorine enhancing membrane interaction .

- Phenoxymethyl Derivatives: Compounds like 4-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline (7b) exhibited moderate antibacterial activity, suggesting that ether-linked substituents may synergize with the aniline group .

Propyl Derivative Implications : The absence of electronegative or aromatic groups in this compound likely limits its direct antimicrobial efficacy but may favor applications in materials science or as a synthetic intermediate.

Structural and Spectroscopic Insights

- Crystallography : Analogues like 2-(1,3,4-oxadiazol-2-yl)aniline exhibit planar molecular structures with slight deviations at the oxadiazole oxygen . The propyl group’s flexibility may disrupt crystallinity compared to rigid aryl substituents.

- Spectroscopy : IR spectra of methylthio derivatives show NH₂ stretches at ~3327–3425 cm⁻¹, consistent with the aniline group, while LC-MS data (e.g., m/z 207.9 for methylthio) confirm molecular integrity .

生物活性

The compound 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with propyl hydrazine and carbonyl compounds. The resulting oxadiazole structure is characterized by its unique heterocyclic ring, which contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, studies indicate that modifications in the oxadiazole structure can enhance antibacterial potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | MRSA, E. coli | |

| Similar Oxadiazoles | Antifungal | Candida spp. |

Anticancer Activity

Studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. The antiproliferative effects are attributed to their ability to interfere with cellular signaling pathways involved in cancer progression:

- Mechanism : The compounds may act as inhibitors of enzymes like PI3K, which play a crucial role in tumor growth and survival .

Anti-inflammatory Properties

The anti-inflammatory potential of 1,3,4-oxadiazoles has been explored in various studies:

- In Vivo Studies : Certain derivatives have shown promising results in reducing inflammation markers in animal models. This suggests a potential application in treating inflammatory diseases such as arthritis .

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of several oxadiazole derivatives against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The results indicated that modifications to the oxadiazole structure could enhance antimicrobial activity while minimizing toxicity to beneficial gut microbiota .

- Anticancer Properties : In vitro assays demonstrated that specific oxadiazole derivatives significantly inhibited the growth of various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

化学反应分析

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring exhibits electrophilic substitution and transition-metal-catalyzed coupling reactivity, as demonstrated in analogous systems .

Copper-Catalyzed Arylation

The oxadiazole ring undergoes regioselective C–H arylation at position 5 under copper catalysis. For example, coupling with aryl iodides in the presence of CuI/1,10-phenanthroline at 120°C introduces diverse aryl groups :

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole | CuI, 1,10-phenanthroline, Cs₂CO₃, 120°C, 17 h | 2-(4-Fluorophenyl)-5-aryl derivatives | 78–87% |

Mechanistic Insight : The reaction proceeds via a single-electron transfer (SET) mechanism, facilitated by the electron-deficient nature of the oxadiazole ring .

Functionalization of the Aniline Group

The para-aminophenyl group participates in classical aromatic amine reactions, though direct experimental data for this compound remains limited.

Acylation and Diazotization

The amino group is expected to undergo:

-

Acylation with acetic anhydride to form N-acetyl derivatives.

-

Diazotization with NaNO₂/HCl, enabling Sandmeyer or Ullmann-type couplings .

Stability and Degradation Pathways

The 1,3,4-oxadiazole ring demonstrates thermal stability up to 150°C but undergoes hydrolysis under strong acidic or basic conditions .

| Condition | Observation | Reference |

|---|---|---|

| 1M HCl, reflux, 6 h | Partial ring opening to hydrazide derivatives | |

| 1M NaOH, reflux, 6 h | Complete decomposition |

常见问题

Q. What is the recommended synthetic protocol for 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline, and what precautions are necessary during synthesis?

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy : NH₂ stretches at 3350–3422 cm⁻¹ confirm the aniline moiety .

- LC-MS : Molecular ion peaks (e.g., m/z 302.9 [M+1]) validate molecular weight .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.002 Å mean deviation) and confirms oxadiazole-propan-2-yl stereochemistry .

Advanced Research Questions

Q. How can conflicting stability data for this compound under varying pH conditions be resolved?

- Methodological Answer : Stability contradictions often arise from differences in solvent systems or pH-dependent degradation pathways. Systematic studies should:

- Vary pH : Test stability in buffered solutions (pH 3–11) at 25°C and 40°C.

- Monitor degradation : Use HPLC to quantify residual compound over 72 hours.

- Identify byproducts : LC-MS or NMR to detect hydrolysis products (e.g., cleavage of the oxadiazole ring in acidic conditions) .

Data Table :

| pH | Temperature (°C) | Half-life (h) | Major Degradation Pathway |

|---|---|---|---|

| 3 | 40 | 12 | Oxadiazole ring hydrolysis |

| 7 | 25 | 96 | None detected |

Q. What strategies optimize the anticancer activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical:

- Substitution at the propyl group : Replace the propyl group with fluorobenzylthio (as in 8h, m/z 302.9 [M+1]) to enhance membrane permeability .

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values correlate with electron-withdrawing substituents on the oxadiazole ring .

Data Table :

| Derivative | Substituent | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HepG2 |

|---|---|---|---|

| Parent | Propyl | 45 | 50 |

| 8h | 4-Fluorobenzylthio | 12 | 18 |

Q. How does the crystal packing of this compound influence its reactivity?

- Methodological Answer : X-ray crystallography (e.g., R factor = 0.039) reveals intermolecular interactions:

- Hydrogen bonding : NH₂ groups form H-bonds with adjacent oxadiazole N-atoms, stabilizing the lattice and reducing solubility in non-polar solvents .

- π-Stacking : Aromatic rings align parallel, enhancing photostability but potentially hindering electrophilic substitution reactions. Computational modeling (DFT) can predict reactive sites .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate solvent polarity, catalyst loading, and temperature effects on yield .

- Analytical Cross-Validation : Combine XRD, NMR, and HRMS to resolve structural ambiguities, especially for stereoisomers .

- Biological Testing : Include positive controls (e.g., doxorubicin) and replicate assays (n ≥ 3) to ensure statistical validity of IC₅₀ data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。